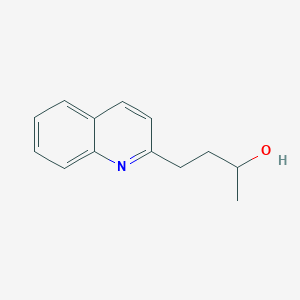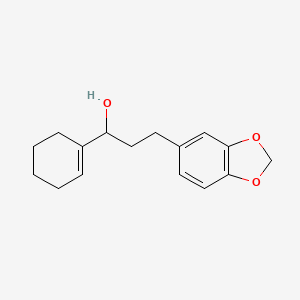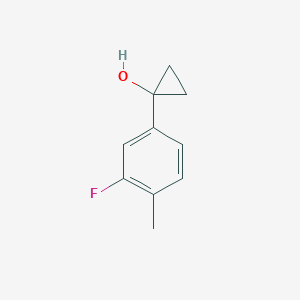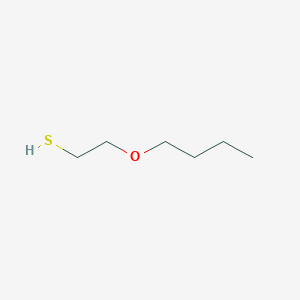
5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride or ester under acidic or basic conditions to form the oxadiazole ring.
-
Introduction of the Azetidin-3-yloxy Group: : The azetidin-3-yloxy group can be introduced via nucleophilic substitution reactions. For instance, an azetidine derivative can react with a suitable leaving group on the oxadiazole ring to form the desired compound.
-
Propyl Group Addition: : The propyl group can be introduced through alkylation reactions, where a propyl halide reacts with the oxadiazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the azetidine moiety, potentially leading to ring-opening or hydrogenation products.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, depending on its interaction with specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics like thermal stability or chemical resistance.
Wirkmechanismus
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor function by mimicking or blocking natural ligands.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole
- 5-((Azetidin-3-yloxy)methyl)-3-ethyl-1,2,4-oxadiazole
- 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-((Azetidin-3-yloxy)methyl)-3-propyl-1,2,4-oxadiazole may offer unique properties due to the presence of the propyl group. This group can influence the compound’s lipophilicity, steric interactions, and overall reactivity, potentially enhancing its performance in specific applications.
Eigenschaften
Molekularformel |
C9H15N3O2 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-(azetidin-3-yloxymethyl)-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-8-11-9(14-12-8)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3 |
InChI-Schlüssel |
LVWQTBIXEDKHPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=N1)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)





![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

